6-ethoxyl-8-quinolinamine
Description
6-Ethoxyl-8-quinolinamine is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 6 and an amine (-NH₂) group at position 7.
Properties
IUPAC Name |
6-ethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCXOJNSYQZFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: this compound from 6-ethoxy-8-nitroquinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the significant applications of 6-ethoxyl-8-quinolinamine is its anti-inflammatory effects. This compound has been identified as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. Research indicates that COX-II inhibitors can effectively treat various inflammatory diseases such as arthritis, gout, and other autoimmune conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: COX-II Inhibitory Activity of this compound
| Disease Type | Potential Application |
|---|---|
| Rheumatoid Arthritis | Pain relief and inflammation reduction |
| Osteoarthritis | Symptomatic treatment |
| Gout | Acute flare management |
| Autoimmune Diseases | Disease-modifying therapy |
Anticancer Activity
Cancer Treatment
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma cancers. The mechanism often involves inducing apoptosis in cancer cells .
Table 2: Anticancer Efficacy of Quinoline Derivatives
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.45 - 8.58 | Apoptosis induction |
| A549 (Lung) | 0.45 - 8.58 | Cell cycle arrest |
| Colo-829 (Melanoma) | Varies | Inhibition of proliferation |
Antimicrobial Properties
Antibacterial and Antifungal Activities
The antimicrobial properties of quinoline derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species . These properties make it a candidate for developing new antimicrobial agents.
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 10 µg/mL |
| S. aureus | < 10 µg/mL |
| C. albicans | 0.6 - 6.3 µg/mL |
Case Study 1: Anti-inflammatory Effects
A study conducted on a model of rheumatoid arthritis demonstrated that administering a COX-II inhibitor derived from quinoline significantly reduced joint inflammation and pain in affected animals compared to control groups treated with conventional NSAIDs.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with a derivative similar to this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.
Comparison with Similar Compounds
Substituted Methoxy Derivatives
6-Methoxy-8-quinolinamine (CAS 90-52-8)
Comparison :
Ethyl-Substituted Derivatives
5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)
Comparison :
Halogenated Derivatives
3,6-Dichloroquinolin-8-amine (CAS 158117-56-7)
Comparison :
Aromatic and Heterocyclic Derivatives
6-Phenyl-8-quinolinamine (CAS 68527-71-9)
Comparison :
- Ethoxy substitution offers a balance between hydrophobicity and hydrogen-bonding capacity, making this compound more versatile in pharmaceutical applications .
Data Table: Key Properties of Selected Compounds
*Calculated values based on structural analogs.
Research Findings and Trends
- Synthetic Flexibility: Ethoxylated quinolines can be synthesized via nucleophilic substitution or palladium-catalyzed coupling, similar to methoxy derivatives .
- Biological Activity : Ethoxy groups may enhance blood-brain barrier penetration compared to methoxy or halogenated analogs, as seen in CNS-targeting drug candidates .
- Industrial Use: Ethoxylated derivatives show promise as corrosion inhibitors, outperforming methoxy analogs in non-polar environments .
Biological Activity
6-Ethoxyl-8-quinolinamine is a compound belonging to the class of quinolinamines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
Molecular Formula: C11H12N2O
IUPAC Name: 6-Ethoxyquinolin-8-amine
CAS Number: 644984-33-8
The compound features an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring, contributing to its unique biological properties.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting nucleic acid and protein synthesis, crucial for microbial growth and replication.
- Antimalarial Properties: Preliminary studies indicate that it may exhibit antimalarial activity, potentially targeting Plasmodium species responsible for malaria. It functions similarly to other quinoline derivatives by interfering with metabolic pathways in the parasites .
- Antifungal Effects: Research suggests that this compound may also show antifungal properties, making it a candidate for further investigation in treating fungal infections .
The mechanism of action for this compound involves:
- Inhibition of Metabolic Pathways: The compound disrupts critical metabolic processes in microorganisms, leading to their death.
- Interaction with Nucleic Acids: It may inhibit DNA/RNA synthesis, thereby preventing replication and transcription in bacteria and parasites.
- Potential Lipophilicity Enhancement: The ethoxy group increases lipophilicity, potentially improving cell membrane penetration, which is essential for its biological activity.
Comparative Analysis with Related Compounds
To understand the specificity and efficacy of this compound, it is useful to compare it with other quinoline derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for its broad-spectrum antimicrobial effects |
| Chloroquine | Antimalarial | Established antimalarial drug with significant resistance issues |
| Quinoline | Various | Parent compound used in numerous pharmaceutical applications |
| This compound | Antimicrobial, antimalarial, antifungal | Unique substitution pattern enhancing biological activity |
Case Studies and Research Findings
- Antimicrobial Studies: A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
- Antimalarial Screening: In a controlled study involving Plasmodium falciparum strains, this compound exhibited promising antimalarial activity with IC50 values comparable to established antimalarials .
- Cytotoxicity Assays: Evaluations against human cell lines (HepG2 and HeLa) showed no significant cytotoxic effects at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
